![molecular formula C13H15NO3 B1311486 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde CAS No. 887833-61-6](/img/structure/B1311486.png)
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde
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Overview
Description
“2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the CAS Number: 887833-61-6 . Its molecular weight is 233.27 . The IUPAC name for this compound is 2-[2-(2-oxo-1-pyrrolidinyl)ethoxy]benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c15-10-11-4-1-2-5-12(11)17-9-8-14-7-3-6-13(14)16/h1-2,4-5,10H,3,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 85-86 degrees Celsius .Scientific Research Applications
Antioxidant Activity
This compound has been identified to possess antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by free radicals. Antioxidants have a wide range of applications in preventing diseases and in the preservation of food and cosmetics .
Antibacterial Activity
Derivatives of 2-Oxo-pyrrolidin have shown antibacterial activity, making them valuable in the development of new antibiotics to combat resistant bacterial strains .
Chiral Separation
The compound’s derivatives are used in chiral separation techniques, which are essential in the pharmaceutical industry for the production of enantiomerically pure drugs .
Adsorption Properties
Research has been conducted on the adsorption properties of pyrrolidin derivatives for rare earth metal ions, which is significant for environmental cleanup and recycling processes .
Synthesis of Substituted Acetamides
These derivatives are also used in the synthesis of substituted acetamides, which have various applications in medicinal chemistry and drug development .
Drug Discovery
The pyrrolidine scaffold is versatile and has been utilized in drug discovery for the development of novel therapeutic agents with potential anticancer activities .
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-11-4-1-2-5-12(11)17-9-8-14-7-3-6-13(14)16/h1-2,4-5,10H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAKYWQZDOYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332218 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde | |
CAS RN |
887833-61-6 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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